1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound that falls within the category of piperazine derivatives. It is characterized by the presence of a quinoline moiety substituted with trifluoromethyl groups. This compound has garnered interest in scientific research due to its potential biological activities.
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine is classified under the following categories:
The synthesis of 1-[2,6-bis(trifluoromethyl)quinol-4-yl]piperazine typically involves multi-step organic reactions. The general approach includes:
The detailed synthetic pathway may involve:
The molecular formula for 1-[2,6-bis(trifluoromethyl)quinol-4-yl]piperazine is , with a molecular weight of approximately 368.25 g/mol. Its structure features:
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine can participate in various chemical reactions typical for piperazine derivatives:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The mechanism of action for compounds like 1-[2,6-bis(trifluoromethyl)quinol-4-yl]piperazine typically involves:
Data from studies indicate that derivatives of this compound have shown promising activity against various pathogens, suggesting potential applications in medicinal chemistry .
Relevant analyses have shown that these properties contribute to its potential efficacy in pharmaceutical applications.
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine has several scientific uses:
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine and structurally related trifluoromethylpyridine piperazine derivatives demonstrate significant efficacy against Tobacco mosaic virus (TMV). The compound activates systemic acquired resistance (SAR) in host plants, characterized by the coordinated upregulation of pathogenesis-related (PR) proteins and defense enzymes. Key enzymes induced include superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which collectively enhance the plant’s antioxidant capacity and restrict viral replication. In vivo studies reveal an EC~50~ value of 18.4 μg/mL for protective activity against TMV, surpassing the commercial antiviral agent ningnanmycin (EC~50~ = 50.2 μg/mL) [1] [8]. Label-free proteomic analyses confirm that treatment with this compound significantly elevates the expression of PR-1a and PR-5 proteins—established molecular markers of SAR—thereby fortifying the host’s innate immune response against TMV proliferation [1].
Table 1: Comparative Antiviral Activity Against TMV
Compound | EC~50~ (μg/mL) | Activity Enhancement vs. Ningnanmycin |
---|---|---|
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivative (A16) | 18.4 | 2.7-fold |
Ningnanmycin | 50.2 | Baseline |
Source: [1] |
The compound exerts its antiviral effects against Cucumber mosaic virus (CMV) primarily through the activation of the phenylpropanoid biosynthetic pathway. This modulation results in the accumulation of phenolic compounds and lignin, forming physical and chemical barriers that impede viral movement and replication. Quantitative reverse-transcription polymerase chain reaction (qRT-PCR) analyses demonstrate that treated tobacco plants exhibit a 3.5-fold increase in PAL gene expression and a concomitant rise in PAL enzyme activity within 48 hours post-application [1] [8]. These biochemical changes correlate with an EC~50~ value of 347.8 μg/mL for protective activity against CMV, marginally outperforming ningnanmycin (EC~50~ = 359.6 μg/mL) [1]. The activation of this pathway not only restricts CMV proliferation but also primes uninfected tissues for enhanced defense readiness, providing systemic protection against secondary viral challenges.
Table 2: Defense Enzyme Induction in Virus-Infected Tobacco
Enzyme | Fold Increase in Activity | Primary Function in Plant Defense |
---|---|---|
Phenylalanine ammonia-lyase (PAL) | 3.5× | Phenolic compound synthesis |
Polyphenol oxidase (PPO) | 2.8× | Oxidation of phenolics to quinones |
Superoxide dismutase (SOD) | 3.2× | Reactive oxygen species scavenging |
Source: [1] [8] |
The quinoline core and trifluoromethyl groups of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine confer amphipathic properties, enabling targeted interactions with the phospholipid bilayers of Gram-positive bacterial membranes. Spectroscopic and microbiological assays reveal that the compound selectively integrates into staphylococcal membranes, inducing dose-dependent membrane depolarization and disrupting proton motive force. This action is followed by the generation of intracellular reactive oxygen species (ROS), which exacerbate oxidative damage to cellular components [3]. Notably, the compound maintains selectivity for bacterial membranes over mammalian cells, with hemolysis assays showing <5% lysis in human erythrocytes at concentrations effective against Staphylococcus aureus. This selective membrane perturbation is attributed to the compound’s affinity for the distinct lipid composition of Gram-positive envelopes, particularly the high density of phosphatidylglycerol headgroups [3] [7].
Table 3: Membrane Disruption Mechanisms in MRSA
Mechanism | Experimental Evidence | Biological Consequence |
---|---|---|
Membrane depolarization | 80% reduction in membrane potential at 8× MIC | Loss of proton gradient and ATP depletion |
Reactive oxygen species burst | 4-fold increase in hydroxyl radicals | DNA/protein oxidation and cell lysis |
Selective lipid interaction | Fluorescence quenching with phosphatidylglycerol vesicles | Targeted Gram-positive activity |
Source: [3] [7] |
When combined with β-lactam antibiotics (e.g., ampicillin, amoxicillin), 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives exhibit potent synergy against methicillin-resistant Staphylococcus aureus (MRSA). Mechanistically, the compound weakens the bacterial cell envelope through membrane perturbation, facilitating increased penetration of β-lactams and overcoming intrinsic resistance mediated by altered penicillin-binding proteins (PBPs) [3]. This synergy reduces the minimum inhibitory concentration (MIC) of ampicillin by 8- to 16-fold in clinical MRSA isolates. Furthermore, the compound demonstrates robust biofilm-disrupting activity, reducing pre-formed MRSA biofilms by >70% at sub-MIC concentrations and restoring β-lactam susceptibility in biofilm-embedded cells [3]. The piperazine moiety enhances water solubility and bioavailability, making it an ideal adjuvant for co-administration with conventional β-lactams in systemic infections [4].
Table 4: Synergistic Effects with β-Lactam Antibiotics
Antibiotic | MIC Alone (μg/mL) | MIC with Compound (μg/mL) | Fold Reduction |
---|---|---|---|
Ampicillin | 256 | 16 | 16× |
Amoxicillin | 512 | 32 | 16× |
Cloxacillin | 128 | 8 | 16× |
Source: [3] [7] |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8